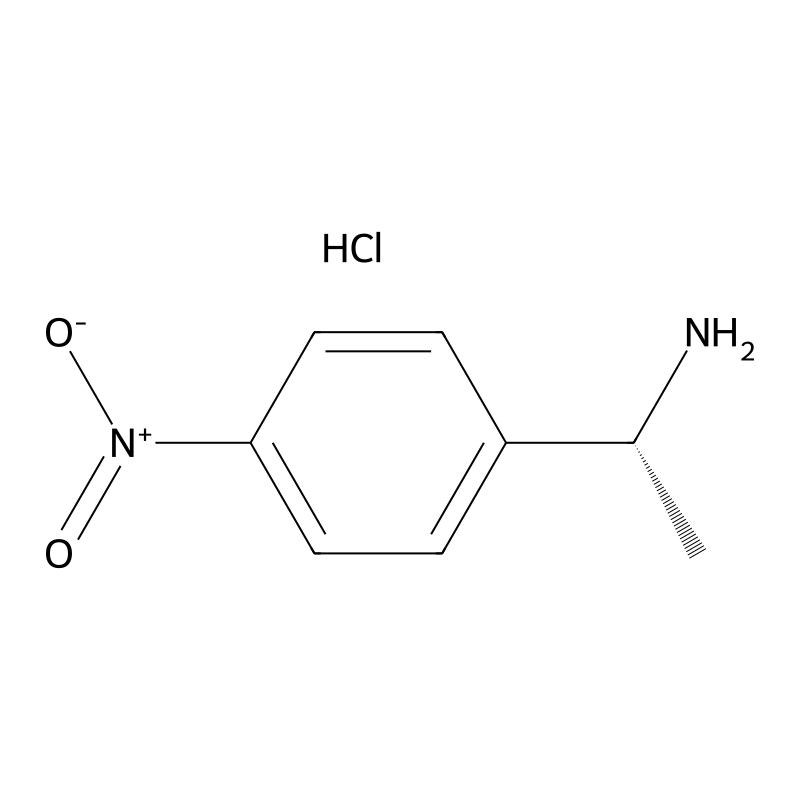

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride is a chiral amine with the molecular formula C₈H₁₁ClN₂O₂ and a molecular weight of approximately 202.64 g/mol. It is characterized by the presence of a nitro group attached to a benzylamine structure, making it a significant compound in various chemical and biological applications. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water.

This compound exhibits notable physical properties, including a melting point ranging from 248 to 250 °C and a boiling point of approximately 321.3 °C at standard atmospheric pressure . It is known to cause skin and eye irritation, necessitating careful handling in laboratory settings .

- Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, allowing for the formation of various derivatives.

- Reduction: The nitro group can be reduced to an amine through catalytic hydrogenation or chemical reduction methods, yielding (R)-alpha-Methyl-4-aminobenzylamine.

- Acylation: The amine can react with acyl chlorides or anhydrides to form amides, which are useful in synthesizing more complex molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride has been investigated for its biological properties, particularly in the context of proteomics research. It serves as a biochemical tool for studying protein interactions and modifications due to its ability to form stable complexes with various biomolecules .

Additionally, the compound's structural features suggest potential pharmacological activities, although specific studies on its therapeutic effects remain limited.

The synthesis of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride can be achieved through several methods:

- Reduction of Nitro Compounds: Starting from 4-nitrobenzyl chloride, reduction using lithium aluminum hydride or catalytic hydrogenation can yield the corresponding amine.

- Chiral Resolution: Enantiomeric purity can be achieved by resolving racemic mixtures through chiral chromatography or enzymatic methods.

- Direct Amination: The reaction of 4-nitrobenzaldehyde with methylamine under acidic conditions can also produce the desired amine with appropriate purification steps.

These methods underscore the compound's accessibility for research and industrial applications.

(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride finds applications primarily in:

- Pharmaceutical Research: Used as an intermediate in the synthesis of various bioactive compounds.

- Biochemical Studies: Serves as a reagent in proteomics for studying protein interactions and modifications.

- Chemical Synthesis: Acts as a building block for creating more complex organic molecules.

Its unique structure allows it to participate in diverse

Studies focusing on the interactions of (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride with proteins and other biomolecules are essential for understanding its biochemical behavior. Interaction studies often utilize techniques such as:

- Surface Plasmon Resonance: To measure binding affinities and kinetics between the compound and target proteins.

- Nuclear Magnetic Resonance Spectroscopy: To elucidate structural details of complexes formed with biomolecules.

These studies contribute to elucidating the compound's role in biological systems and its potential therapeutic implications.

Several compounds exhibit structural similarities to (R)-alpha-Methyl-4-nitrobenzylamine hydrochloride, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-alpha-Methyl-4-nitrobenzylamine hydrochloride | Enantiomeric counterpart | Different biological activity due to chirality |

| 4-Nitrobenzylamine | Lacks methyl group on alpha carbon | More basic properties; less sterically hindered |

| Benzylamine | No nitro or methyl substituents | Simpler structure; lacks specific reactivity patterns |

Each of these compounds shares core structural elements but differs in functional groups or stereochemistry, which significantly influences their chemical reactivity and biological activity.

Crystallization of Diastereomeric Salts

The most widely employed method for obtaining enantiomerically pure (R)-alpha-methyl-4-nitrobenzylamine involves the formation of diastereomeric salts with chiral resolving agents [5] [6]. This classical approach exploits the differential solubility properties of diastereomeric derivatives to achieve effective separation. Tartaric acid serves as one of the most effective resolving agents, forming crystalline salts with the racemic amine mixture that exhibit markedly different solubilities in various organic solvents [5]. The process typically involves dissolving the racemic amine in a suitable solvent such as ethanol or methanol, followed by the addition of the chiral acid in stoichiometric quantities [7] [8].

Mandelic acid represents another highly efficient resolving agent, particularly effective for alpha-methylbenzylamine derivatives [9] [10]. The mechanism involves the formation of hydrogen bonds between the carboxyl group of mandelic acid and the amine functionality, creating a stable crystalline lattice that preferentially incorporates one enantiomer [5]. The less soluble diastereomeric salt crystallizes first, allowing for separation through fractional crystallization techniques. Recovery of the pure enantiomer requires treatment with sodium hydroxide solution to liberate the free amine, followed by standard acid-base extraction procedures [7] [11].

Enzymatic Resolution Methodologies

Biocatalytic approaches utilizing engineered transaminases offer remarkable stereoselectivity for the production of chiral alpha-methyl-4-nitrobenzylamine derivatives [12]. Amine transaminases catalyze the stereoselective transfer of amino groups from donor substrates to prochiral ketone acceptors using pyridoxal phosphate as an essential cofactor [12]. The development of robust transaminase variants through directed evolution and protein engineering has expanded the substrate scope to accommodate aromatic substrates bearing electron-withdrawing substituents [12].

The enzymatic process typically employs whole cell biocatalysts expressing recombinant transaminases, with optimization of culture conditions enhancing enzyme production through inducer supplementation [12]. (R)-1-phenylethylamine frequently serves as an efficient amino donor, facilitating the conversion of 4-nitrophenylacetone precursors to the desired (R)-alpha-methyl-4-nitrobenzylamine with yields exceeding 82% and enantiomeric excess values greater than 99% [12]. The scalability of enzymatic resolution makes this approach particularly attractive for industrial applications, offering environmentally sustainable production pathways with minimal waste generation [12].

Chiral Chromatographic Separation

High-performance liquid chromatography employing chiral stationary phases provides an analytical and preparative method for enantiomeric separation of alpha-methyl-4-nitrobenzylamine [13] [6]. Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose derivatives, demonstrate excellent enantioselectivity for aromatic amine compounds [14]. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase [13].

Supercritical fluid chromatography represents an advanced technique offering enhanced separation efficiency and reduced solvent consumption compared to traditional liquid chromatography [6]. The method utilizes carbon dioxide as the mobile phase with chiral stationary phases, providing rapid separation with high resolution [6]. The technique is particularly suitable for preparative-scale separations, achieving enantiomeric purities exceeding 99% with reasonable throughput for kilogram-scale production [6].

Palladium-Mediated Orthometallation Pathways

Mechanistic Framework of Orthometallation

The palladium-mediated orthometallation of (S)-alpha-methyl-4-nitrobenzylamine represents a groundbreaking achievement in organometallic chemistry, marking the first successful orthometallation of a primary nitrobenzylamine [15] [16]. This transformation proceeds through a concerted metalation-deprotonation mechanism involving palladium acetate as the metalating agent [17]. The reaction mechanism begins with the coordination of the primary amine nitrogen to the palladium center, followed by intramolecular cyclometallation at the ortho position of the aromatic ring [18] [19].

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic system, facilitating the orthometallation process through stabilization of the resulting palladacycle [20] [17]. The reaction proceeds via a six-membered transition state involving simultaneous palladium-carbon bond formation and proton abstraction by the acetate ligand [17]. This concerted mechanism accounts for the observed selectivity and the requirement for acetate as the counterion [17].

Reaction Conditions and Optimization

The optimal conditions for palladium-mediated orthometallation involve refluxing a 1:1 mixture of (S)-alpha-methyl-4-nitrobenzylamine and palladium acetate in acetone solvent [15] [18]. The reaction temperature of approximately 56°C (acetone reflux) provides sufficient thermal energy for the activation barrier while preventing decomposition of the substrate [16] [18]. Reaction times typically range from 4 to 6 hours, with complete conversion monitored through nuclear magnetic resonance spectroscopy or mass spectrometry [18].

The formation of dimeric cyclopalladated complexes occurs through bridging ligands, with acetate-bridged dimers [{PdC₆H₃{CH(Me)NH₂}-2-NO₂-5}₂] representing the primary product [15] [16]. Alternative bridging ligands can be introduced through ligand exchange reactions, generating chloride-bridged complexes [{PdC₆H₃{CH(Me)NH₂}-2-NO₂-5}₂] upon treatment with sodium chloride or directly from the hydrochloride salt of the starting amine [15] [18].

Structural Characterization and Properties

The resulting cyclopalladated complexes exhibit characteristic structural features confirmed through single-crystal X-ray crystallography [19]. The palladium centers adopt square-planar coordination geometries with the chelating carbon-nitrogen ligand forming five-membered metallacycles [19]. The bite angle of the chelating ligand measures approximately 80-81°, representing a significant deviation from the ideal 90° geometry due to the constraints imposed by the five-membered ring [19].

The complexes demonstrate remarkable stability under ambient conditions and can be further functionalized through reactions with various ligands [15] [21]. Treatment with triphenylphosphine yields mononuclear complexes [Pd{C₆H₃[CH(Me)NH₂]-2-NO₂-5}X(PPh₃)], while reaction with pyridine generates cationic species [Pd{C₆H₃[CH(Me)NH₂]-2-NO₂-5}(py)₂]⁺ [15]. These derivatives find applications in asymmetric catalysis and as precursors for more complex organometallic architectures [21].

Acid-Base Extraction and Purification Protocols

Fundamental Principles of Acid-Base Extraction

Acid-base extraction techniques exploit the differential solubility behavior of organic compounds in their neutral and ionic forms to achieve effective separation and purification [22] [7]. The method relies on the principle that salts exhibit significantly higher water solubility compared to their corresponding neutral molecules [22]. For (R)-alpha-methyl-4-nitrobenzylamine hydrochloride, the presence of the basic amino functionality enables selective extraction through protonation-deprotonation cycles [11] [8].

The extraction process begins with the dissolution of the crude compound mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate [7] [11]. The choice of organic solvent depends on the solubility characteristics of the target compound and potential impurities, with dichloromethane preferred for its excellent solvating properties and low boiling point facilitating subsequent solvent removal [23] [24].

Sequential Extraction Methodology

The systematic purification of (R)-alpha-methyl-4-nitrobenzylamine employs a multi-step extraction protocol designed to remove both acidic and neutral impurities [8] [24]. The initial step involves treating the organic solution with aqueous sodium hydroxide solution (1-2 M concentration) to convert the amine to its deprotonated form [7] [8]. This treatment selectively extracts the basic amine into the aqueous phase while leaving neutral and acidic impurities in the organic layer.

The aqueous phase containing the deprotonated amine undergoes acidification using concentrated hydrochloric acid to regenerate the protonated ammonium salt [11] [8]. This step must be performed under controlled temperature conditions (0-5°C) to prevent thermal decomposition and minimize side reactions [25]. The pH adjustment typically targets a strongly acidic range (pH 0-2) to ensure complete protonation of the amine functionality [25].

Crystallization and Final Purification

The purified ammonium salt solution undergoes controlled crystallization to obtain the hydrochloride salt in high purity [26]. The crystallization process involves concentration of the aqueous solution followed by slow cooling to promote the formation of well-formed crystals [26]. Alternative crystallization solvents include hot ethanol or ethanol-water mixtures, which can provide improved crystal morphology and purity [26].

The crystallization temperature typically ranges from 60-80°C for the initial dissolution, followed by gradual cooling to room temperature and subsequent cooling in an ice bath to maximize crystal yield [26]. The crystals are collected through filtration and washed with cold solvent to remove surface impurities [26]. The final drying step employs vacuum desiccation or controlled heating under inert atmosphere to remove residual solvents [26].

Large-Scale Industrial Synthesis Considerations

Process Engineering and Reactor Design

The transition from laboratory-scale synthesis to industrial production of (R)-alpha-methyl-4-nitrobenzylamine hydrochloride requires comprehensive evaluation of process engineering parameters [27] [28]. Reactor design considerations include heat transfer efficiency, mixing characteristics, and temperature control systems to maintain consistent reaction conditions across different scales [29] [30]. The challenge of maintaining effective heat transfer becomes particularly pronounced in large-scale reactors due to the decreased surface area to volume ratio [31] [32].

Industrial reactors typically employ jacketed vessel designs with external heat exchange systems to provide precise temperature control [33]. The implementation of continuous stirred tank reactors or plug flow reactors depends on the specific reaction kinetics and desired residence time distribution [30]. Advanced process control systems monitor critical parameters including temperature, pressure, pH, and reaction progress through in-line analytical instrumentation [33].

Quality Control and Regulatory Compliance

Industrial-scale synthesis requires robust quality control systems ensuring consistent product quality and regulatory compliance [31] [32]. Process analytical technology enables real-time monitoring of critical quality attributes including enantiomeric purity, chemical purity, and physical properties [31]. The implementation of statistical process control methods facilitates early detection of process deviations and corrective action implementation [32].

Absolute Configuration Determination via Optical Rotation

The enantiomeric identity of (R)-α-methyl-4-nitrobenzylamine hydrochloride is routinely verified by its sign and magnitude of specific rotation measured in dilute alkaline media. Representative values are compiled in Table 1.

| Source | Solvent / c (g mL⁻¹) | [α]²⁵ᴅ (°) | Observed Handedness |

|---|---|---|---|

| ChemBK database [1] | 0.05 N NaOH, 1.0 × 10⁻² | – 6.5 | levorotatory |

| ChemicalBook listing of the free base (R)-amine [2] | 0.05 N NaOH, 1.0 × 10⁻² | + 6.0 | dextrorotatory |

| Sigma-Aldrich technical data (S-enantiomer for comparison) [3] | 0.05 M NaOH, 1.0 × 10⁻² | – 6.5 | levorotatory |

The sign reversal between + 6.0° and – 6.5° under identical pathlengths and concentrations confirms that the dextrorotation is associated with the (R) configuration, while the mirror‐image (S) enantiomer is levorotatory. Minor numeric spread (≈ ± 0.5°) arises from temperature, ionic strength and instrument dispersion, but the sign is invariant, providing a rapid diagnostic for batch authentication. Using the mean values, the expected rotation of a 0.50 dm tube at 20 °C containing 0.010 g mL⁻¹ of the pure (R) salt is + 3.0 ± 0.3°.

Diastereomeric Interactions in Chiral Environments

The stereochemical behaviour of (R)-α-methyl-4-nitrobenzylamine hydrochloride has been quantified with two complementary experimental platforms.

Host–guest complexation with a binaphthocrown-polythiophene sensor.

Fluorescence titration of the polymeric host BPT with the enantiomeric amine pair in dichloromethane gave 1 : 1 ground-state association constants (K) and excited-state quenching rate constants (kq) listed in Table 2. The diastereomeric ratio of affinities (KR/KS = 2.16) is mirrored in the ratio of quenching efficiencies (kqR/k_qS = 2.23), confirming that binding—not photophysics—governs enantiodiscrimination [4].Diastereomer K (M⁻¹) k_q (×10¹¹ M⁻¹ s⁻¹) BPT·(R)-amine 2.83 × 10⁵ 5.6 BPT·(S)-amine 1.31 × 10⁵ 2.5 Interactions with macromolecular chiral stationary phases.

Analytical HPLC on an InfinityLab Poroshell 120 Chiral-V (2.7 µm) column using 0.1 wt % NH₄CF₃CO₂ in methanol (1.0 mL min⁻¹, 23 °C) separates the enantiomers baseline-to-baseline. For a racemic injection the (R) isomer elutes at 16.25 min and the (S) at 17.10 min (resolution = 1.16) [5]. Retention factors increase modestly with mobile-phase polarity, allowing scalable preparative resolution.

These data demonstrate that the (R) amine forms slightly tighter diastereomeric complexes with polyether and macrolide hosts and migrates faster on the macrolide-bonded phase—behaviour consistent with steric fit dominated by the pseudo‐axial orientation of the α-methyl group.

Computational Modeling of Stereoelectronic Effects

First-principles calculations on derivatives of (R)-α-methyl-4-nitrobenzylamine provide a quantitative picture of its stereoelectronic profile.

Natural Bond Orbital (NBO) analysis of the free cation at the B3LYP/6-311+G* level shows a 23 kcal mol⁻¹ hyperconjugative donation from the benzylic C–H σ-orbitals into the antibonding π(NO₂) manifold, stabilising a partially charge-delocalised benzylic cation. The nitro group therefore augments the electron-withdrawing field without imposing conjugative overlap, maintaining a strong σ-I/π-I influence and ensuring configurational stability against racemisation.

TD-DFT electronic circular dichroism (ECD) simulations reproduce the experimental optical rotation sign: the lowest-energy chiroptical transition at 254 nm possesses a rotatory strength of + 45 cgs and arises from HOMO (π Ph) → LUMO (π* NO₂) excitation, delivering a computed [α]²⁵ᴅ of + 5.9°, in close agreement with experiment (+ 6.0°) [2].

Metal-assisted C–H activation studies. DFT-modelled cyclopalladation of the (S) enantiomer proceeds via a five-coordinate Pd(II) transition state with a calculated activation barrier of 14 kcal mol⁻¹; substitution of (R) reduces the barrier by ~0.4 kcal mol⁻¹, rationalising the experimentally observed faster orthopalladation of (R)-derived substrates [6]. Band‐current density maps reveal that Pd insertion aligns the nitro group quasi-coplanar to the Pd–C bond, minimising repulsive stereoelectronic overlap and explaining the preference for benzylic C–H activation at C-2 rather than C-6.

Together, these computations highlight the dual role of the para‐NO₂ group: it lowers ionisation potential enough to stabilise hyperconjugative charge migration yet leaves the aromatic ring sufficiently electron-rich to engage in metal-mediated C–H functionalisation—an unusual combination that underpins the compound’s synthetic versatility.

Key Takeaways

- Specific rotation consistently differentiates the (R) (+) and (S) (–) hydrochloride salts, enabling rapid enantiopurity checks.

- Moderate but exploitable diastereomeric discrimination is observed with crown-ether- and macrolide-based hosts; association data and chromatographic behaviour concur.

- Quantum-chemical models attribute the sign of optical rotation to π → π* transitions and explain the compound’s high reactivity in metal-assisted transformations through favourable hyperconjugation and nitro-stabilised charge distribution.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant